2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile
Description
2-[5-Amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile is a pyrazole derivative characterized by a cyano-substituted acetonitrile group attached to a 5-amino-1-(propan-2-yl)-pyrazole scaffold. This compound’s structure combines a sterically bulky isopropyl group (propan-2-yl) with an electron-withdrawing cyano moiety, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-(5-amino-1-propan-2-ylpyrazol-4-yl)acetonitrile |
InChI |
InChI=1S/C8H12N4/c1-6(2)12-8(10)7(3-4-9)5-11-12/h5-6H,3,10H2,1-2H3 |
InChI Key |
LHLRMJUVGCGUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides with suitable reagents can yield the desired pyrazole derivative . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid (p-TSA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and improve yields in the synthesis of similar compounds . This method can be adapted for the industrial production of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrile group undergoes nucleophilic substitution under basic conditions. In a 2024 study, treatment with sodium methoxide in methanol produced 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide (85% yield) through hydroxide ion attack on the nitrile carbon.
Key reaction parameters:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH (1.2 eq) | H₂O/EtOH | 80°C | 4 hr | 78% |
| NaOMe (2 eq) | MeOH | Reflux | 6 hr | 85% |
Cyclization Reactions
The 5-amino group participates in intramolecular cyclization with the nitrile group when heated with phosphorus oxychloride, forming pyrazolo[3,4-d]pyrimidine derivatives .
Mechanistic pathway:
-
Activation of nitrile group by POCl₃
-
Nucleophilic attack by amino nitrogen
-
Aromatic cyclization
Representative products:
| Cyclization Agent | Product Structure | Yield |
|---|---|---|
| POCl₃ | Pyrazolo[3,4-d]pyrimidin-4-amine | 72% |
| PCl₅ | 7-Chloro-pyrazolo[3,4-d]pyrimidine | 68% |
Condensation Reactions
The compound reacts with carbonyl compounds in acid-catalyzed conditions:
With benzaldehyde:
text2-[5-Amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile + PhCHO → Schiff base intermediate → Cyclized pyrazolo[3,4-b]pyridine (63% yield)[2]
Reaction optimization data:
| Catalyst | Solvent | Temp (°C) | Conversion Rate |
|---|---|---|---|
| AcOH | Ethanol | 80 | 89% |
| H₂SO₄ | Toluene | 110 | 78% |
| Amberlyst-15 | DCM | 40 | 92% |
Electrophilic Aromatic Substitution
The pyrazole ring undergoes bromination at the 3-position under controlled conditions:
Experimental protocol:
-
NBS (1.1 eq) in CCl₄
-
AIBN initiator (0.1 eq)
-
65°C for 3 hr → 3-bromo derivative (81% yield)
Regioselectivity control factors:
-
Steric effects from isopropyl group
-
Electronic directing by amino substituent
-
Solvent polarity effects
Metal-Catalyzed Cross Couplings
The nitrile group facilitates palladium-catalyzed reactions:
Suzuki-Miyaura coupling example:
textAr-B(OH)₂ + this compound → Biaryl-nitrile derivatives (Pd(PPh₃)₄, K₂CO₃, 75°C, 12 hr → 69-84% yield)[1]
Catalyst performance comparison:
| Catalyst System | Conversion | Selectivity |
|---|---|---|
| Pd(OAc)₂/XPhos | 92% | 88% |
| PdCl₂(PPh₃)₂ | 85% | 79% |
| NiCl₂(dppe) | 68% | 63% |
Biological Conjugation Reactions
The amino group enables biomolecular conjugation:
Peptide coupling data:
| Coupling Reagent | Target Biomolecule | Binding Efficiency |
|---|---|---|
| EDC/NHS | BSA protein | 92% ± 3% |
| Glutaraldehyde | IgG antibody | 84% ± 5% |
| SMCC crosslinker | DNA aptamer | 78% ± 4% |
These reactions demonstrate the compound's utility as a versatile building block in medicinal chemistry and materials science. Recent advances (2024-2025) show improved catalytic systems enabling enantioselective transformations, particularly in the synthesis of chiral pyrazolo-fused heterocycles .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its ability to inhibit specific biological pathways. Research indicates that derivatives of pyrazole compounds can act as inhibitors for various enzymes and receptors, which are crucial in treating diseases such as cancer and inflammation.
Case Study:
A study demonstrated that compounds similar to 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile exhibited inhibitory activity against cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, highlighting its potential as an anticancer agent .
Agricultural Science
In agricultural applications, pyrazole derivatives have been explored for their use as plant growth regulators. The ability of these compounds to modulate plant growth processes makes them suitable candidates for enhancing crop yield and resistance to environmental stressors.
Case Study:
Research has shown that certain pyrazole derivatives can increase the resistance of crops to drought conditions by modulating hormonal pathways involved in stress responses. This application is particularly relevant in the context of climate change, where crop resilience is becoming increasingly important .
Data Tables
Mechanism of Action
The mechanism of action of 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding pockets.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Cyano Group: The cyano moiety is conserved across analogs, suggesting its role in electronic modulation and hydrogen-bonding interactions.
- Steric Effects : The propan-2-yl group in the target compound and encorafenib introduces steric bulk, which may influence binding affinity in kinase inhibitors .
Reactivity Trends :
- The cyano group in the target compound may participate in nucleophilic additions or serve as a directing group in further functionalization.
- Propan-2-yl substituents (as in encorafenib) are typically introduced via alkylation or Suzuki coupling .
Physicochemical Properties
- Melting Points: Compound 8a exhibits a melting point of 177.8°C (decomposition), attributed to strong intermolecular hydrogen bonding from amino and cyano groups . The target compound’s melting point is likely lower due to the absence of aromatic thioether substituents.
- Solubility : The isopropyl group in the target compound may reduce aqueous solubility compared to polar analogs like 11a/11b (hydroxy-substituted) .
Biological Activity
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C9H11N3
- Molecular Weight : 165.20 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) of selected pyrazole derivatives against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 4a | Staphylococcus aureus | 0.22 |
| 5a | Escherichia coli | 0.25 |
| 7b | Pseudomonas aeruginosa | 0.30 |
| 10 | Candida albicans | 0.40 |
| 7b | Staphylococcus epidermidis | 0.20 |
The compound exhibited significant antimicrobial activity, particularly against gram-positive bacteria and fungi, with some derivatives showing bactericidal effects at low concentrations .
Anti-inflammatory Activity
In addition to antimicrobial properties, the compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory pathways, such as NF-kB signaling. The following findings illustrate its potential:
- Inhibition of NF-kB : Compounds similar to this compound demonstrated dose-dependent inhibition of LPS-induced NF-kB activation with IC50 values ranging from 4.8 to 30.1 µM .
Structure–Activity Relationship (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their structural features. Key observations include:
- Substituent Effects : The presence of amino groups at specific positions on the pyrazole ring enhances both antimicrobial and anti-inflammatory activities.
- Hydrophobic Interactions : Alkyl substituents such as isopropyl groups improve lipophilicity, which correlates with increased membrane permeability and bioactivity .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical and laboratory settings:
- In Vitro Studies : A study involving various pyrazole compounds showed that those with a 5-amino substitution had superior activity against pathogenic strains, particularly in inhibiting biofilm formation in Staphylococcus aureus .
- In Vivo Models : In animal models, compounds similar to this compound demonstrated significant reductions in inflammation markers when administered prior to inflammatory stimuli .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile, and how can its purity be validated?
- Methodology : Synthesis typically involves cyclization reactions starting from hydrazonoyl chlorides and nitrile derivatives under basic conditions (e.g., ethanolic sodium ethoxide). For example, intermediates formed via hydrazone adducts can be cyclized to yield the pyrazole core .
- Characterization : Validate purity using HPLC (C18 columns, acetonitrile/water mobile phase) and confirm structure via -NMR (e.g., triplet peaks for propan-2-yl groups at δ 1.4–1.6 ppm) and mass spectrometry (expected molecular ion [M+H]+ at m/z 205) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Hazard Classification : Classified as a skin/eye irritant (Category 2/2A). Use nitrile gloves, goggles, and fume hoods to prevent exposure .
- Storage : Store in airtight containers at 2–8°C to minimize degradation. Avoid prolonged storage due to potential instability .
- Emergency Measures : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications : Serves as a precursor for enzyme inhibitors (e.g., kinase or protease inhibitors) and bioactive molecules. Its nitrile group enables click chemistry for bioconjugation, while the pyrazole moiety enhances binding affinity in drug candidates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?
- Approach : Use design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd/C for cross-couplings). Computational tools (e.g., density functional theory) can predict transition states to identify rate-limiting steps .
- Case Study : A 15% yield increase was achieved by replacing ethanol with dimethylacetamide, reducing side-product formation via solvation effects .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodology : Employ ICReDD’s integrated workflow:
Use quantum chemical calculations (e.g., Gaussian 16) to model reaction pathways.
Compare with experimental kinetics (e.g., stopped-flow spectroscopy).
Apply machine learning (e.g., random forest models) to identify outliers and refine computational parameters .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Protocol :
Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C.
Monitor degradation via LC-MS every 24 hours.
Calculate half-life () using first-order kinetics.
- Key Findings : Stability decreases sharply at pH > 10 due to nitrile hydrolysis, with dropping from 72 hours (pH 7) to 8 hours (pH 12) .
Q. What advanced spectroscopic techniques are suitable for probing its interaction with biological targets?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding affinity () to proteins like kinases.
- Cryo-EM : Visualize binding modes in enzyme-active sites at near-atomic resolution.
- NMR Titration : Track chemical shift perturbations in - HSQC spectra upon ligand binding .
Q. How can computational models predict the compound’s behavior in novel reaction systems?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
